This compound is synthesized from various precursors in a multi-step process that involves the formation of pteridine structures. It falls under the category of antifolates, which are compounds that interfere with the utilization of folate in the body, often used in chemotherapy for cancer treatment. The synthesis and properties of this compound have been detailed in various studies, including those focusing on folic acid antimetabolites .
The synthesis of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid typically involves several key steps:
The synthesis can be achieved under mild conditions, allowing for multiple reactions to occur simultaneously without the need for isolating intermediates at each step .
The molecular structure of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with enzymes involved in folate metabolism .
The chemical reactions involving this compound primarily focus on its interactions as an antimetabolite:
These reactions are critical for understanding how this compound functions within biological systems and its potential side effects .
The mechanism of action for 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid primarily involves:
Studies have shown that this compound can effectively reduce tumor growth in various cancer models through its action on folate-dependent pathways .
The physical and chemical properties of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in water; varies with pH |
Melting Point | Not explicitly stated; typically >150°C |
Stability | Stable under normal laboratory conditions but may degrade under extreme pH or temperature |
These properties are essential for determining the appropriate storage conditions and formulations for research and potential therapeutic use .
The applications of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid are primarily found in:
Ongoing research continues to explore its full potential within these fields .
The systematic IUPAC name 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid precisely defines this bifunctional compound. Its structure comprises three critical domains:
The molecular formula is C₁₉H₁₆N₆O₄ for the free acid (molecular weight: 392.37 g/mol), while its hydrochloride salt (CAS 1497287-42-9) adopts the formula C₁₉H₁₇ClN₆O₄ (MW: 428.83 g/mol) [1] [2]. The crystalline solid displays limited water solubility, characteristic of aromatic polyacids. Key physicochemical properties are summarized below:
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula (Acid) | C₁₉H₁₆N₆O₄ | [2] |
Molecular Weight (Acid) | 392.37 g/mol | [2] |
Molecular Formula (HCl salt) | C₁₉H₁₇ClN₆O₄ | [1] |
Molecular Weight (HCl salt) | 428.83 g/mol | [1] |
Appearance | White crystalline powder | [4] |
Purity Specification | ≥98% | [4] |
This compound is documented under multiple designations across chemical and pharmaceutical literature, reflecting its role as a synthetic intermediate. Key identifiers include:
Table 2: Registry and Commercial Identifiers
Identifier Type | Value | Associated Form |
---|---|---|
CAS Number (Free Acid) | 146464-92-8 | Free Acid |
CAS Number (Salt) | 1497287-42-9 | Hydrochloride |
MDL Number | MFCD30537238 | Hydrochloride |
Storage Conditions | Sealed, cool, dry | Free Acid/Salt |
Commercial Sourcing | Available as 100mg–1kg | 98% purity [4] |
4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid occupies a pivotal position in synthesizing targeted antifolate therapeutics, particularly pralatrexate (Folotyn®). Its design incorporates strategic modifications over classical antifolates:
Industrial-scale synthesis employs this intermediate in a convergent route. One patented process involves:
This compound bridges classical antifolates and next-generation therapeutics through deliberate structural innovations:
Table 3: Evolution of Antifolate Design
Structural Feature | Methotrexate | This Intermediate | Pralatrexate |
---|---|---|---|
Pteridine Substitution | 2,4-Diamino- | 2,4-Diamino- | 2,4-Diamino- |
Bridge Chemistry | ‑CH₂‑ (methylene) | ‑C≡CCH₂‑ (propargyl) | ‑C≡CCH₂‑ (propargyl) |
Aromatic System | p-Aminobenzoate | p-Benzoate | p-Benzoate |
Glutamate Residues | Attached | Not attached (intermediate) | Attached (final drug) |
Key Functional Role | DHFR inhibition | Synthetic precursor | RFC-targeted cytotoxicity |
The propargyl group in this compound directly enables pralatrexate’s selective uptake in tumor cells expressing RFC-1 transporters. This improves its therapeutic index over methotrexate, which accumulates nonspecifically [5] [6]. Notably, minor structural variations yield distinct mechanisms:
Patent EP2794610B1 specifically claims this compound’s lithium salt for pralatrexate synthesis, underscoring its industrial relevance [6]. As a methotrexate impurity analogue (EP Reference Standard Y0000664), it also aids in quality control during legacy antifolate manufacturing [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: